2-[[2-[(2-Amino-4-carboxybutanoyl)amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid
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Overview
Description
2-[[2-[(2-Amino-4-carboxybutanoyl)amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid is a complex organic compound with the molecular formula C15H23N3O10 . It is known for its intricate structure and significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(2-Amino-4-carboxybutanoyl)amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid involves multiple steps. One common method starts with the protection of functional groups to prevent unwanted reactions. The amino and carboxyl groups are protected using tert-butyl esters and Boc (tert-butyloxycarbonyl) groups . The protected intermediates undergo a series of reactions, including alkylation and deprotection, to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing recyclable chiral auxiliaries and catalysts to ensure enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
2-[[2-[(2-Amino-4-carboxybutanoyl)amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[[2-[(2-Amino-4-carboxybutanoyl)amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 2-[[2-[(2-Amino-4-carboxybutanoyl)amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The exact pathways depend on the context of its application, whether in metabolic studies or therapeutic research .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-carboxybutanoic acid
- 4-Amino-4-carboxybutanoyl amino acids
- Gamma-Glutamyl-alpha-glutamylglutamic acid
Uniqueness
What sets 2-[[2-[(2-Amino-4-carboxybutanoyl)amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid apart is its unique structure, which allows for specific interactions with biological molecules. This specificity makes it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
2-[[2-[(2-amino-4-carboxybutanoyl)amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O8/c1-8(2)7-11(16(26)27)19-15(25)10(4-6-13(22)23)18-14(24)9(17)3-5-12(20)21/h8-11H,3-7,17H2,1-2H3,(H,18,24)(H,19,25)(H,20,21)(H,22,23)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSGDMDGNGXULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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